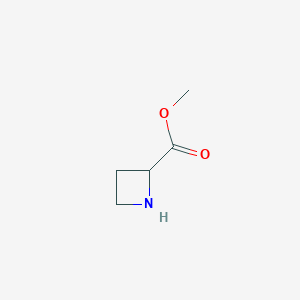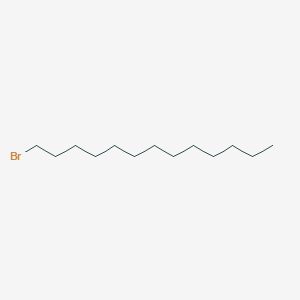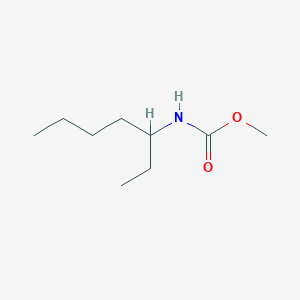
methyl N-heptan-3-ylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl N-heptan-3-ylcarbamate, also known as carbaryl, is a widely used insecticide and pesticide. It belongs to the carbamate family of insecticides and is used to control a variety of pests, including insects, mites, and ticks. Carbaryl is a white crystalline solid that is soluble in water and has a faint, slightly sweet odor. It is one of the most commonly used insecticides in the world, and its use has been the subject of extensive research.
Mecanismo De Acción
Carbaryl works by inhibiting the activity of the enzyme acetylcholinesterase, which is responsible for breaking down the neurotransmitter acetylcholine in the nervous system. This leads to an accumulation of acetylcholine in the synapse, which results in overstimulation of the nervous system and ultimately paralysis and death of the insect.
Efectos Bioquímicos Y Fisiológicos
Carbaryl has been shown to have a number of biochemical and physiological effects on insects. It has been shown to disrupt the normal functioning of the nervous system, leading to paralysis and death. It also affects the metabolism of insects, leading to a decrease in energy production and a decrease in the synthesis of essential proteins.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Carbaryl is a widely used insecticide that has been extensively studied for its insecticidal properties. It is relatively inexpensive and easy to use, making it a popular choice for laboratory experiments. However, its use can be limited by its toxicity to non-target organisms, including humans and other animals. It is also subject to degradation by sunlight and other environmental factors, which can limit its effectiveness.
Direcciones Futuras
Future research on methyl N-heptan-3-ylcarbamate is likely to focus on developing new formulations that are more effective and less toxic to non-target organisms. There is also a need for research on the long-term effects of methyl N-heptan-3-ylcarbamate on the environment and human health. Additionally, there is a need for research on the development of new insecticides that are more selective and less harmful to the environment.
Métodos De Síntesis
Carbaryl can be synthesized by reacting methyl isocyanate with 1-naphthol in the presence of a catalyst. The reaction produces methyl N-heptan-3-ylcarbamate as a white crystalline solid. The synthesis of methyl N-heptan-3-ylcarbamate is a complex process that requires careful handling of the reactants and the use of specialized equipment.
Aplicaciones Científicas De Investigación
Carbaryl has been extensively studied for its insecticidal properties. It has been shown to be effective against a wide range of pests, including aphids, mites, and ticks. Carbaryl works by inhibiting the activity of the enzyme acetylcholinesterase, which is essential for the proper functioning of the nervous system in insects. This leads to paralysis and death of the insect.
Propiedades
Número CAS |
128538-18-1 |
|---|---|
Nombre del producto |
methyl N-heptan-3-ylcarbamate |
Fórmula molecular |
C9H19NO2 |
Peso molecular |
173.25 g/mol |
Nombre IUPAC |
methyl N-heptan-3-ylcarbamate |
InChI |
InChI=1S/C9H19NO2/c1-4-6-7-8(5-2)10-9(11)12-3/h8H,4-7H2,1-3H3,(H,10,11) |
Clave InChI |
UFBWQHWTFJQBFV-UHFFFAOYSA-N |
SMILES |
CCCCC(CC)NC(=O)OC |
SMILES canónico |
CCCCC(CC)NC(=O)OC |
Sinónimos |
Carbamic acid, (1-ethylpentyl)-, methyl ester (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



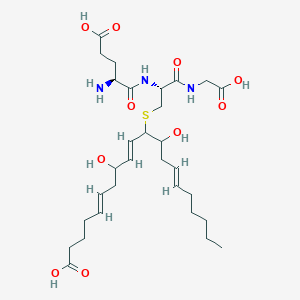
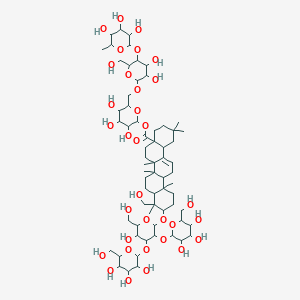
![4-[3-(Dimethylamino)propoxy]benzonitrile](/img/structure/B143030.png)
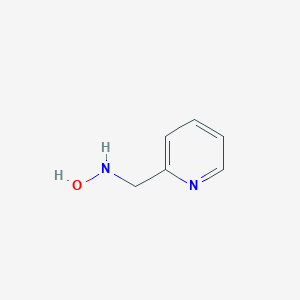
![1-(5-hydroxy-1H-benzo[d]imidazol-4-yl)propan-1-one](/img/structure/B143036.png)
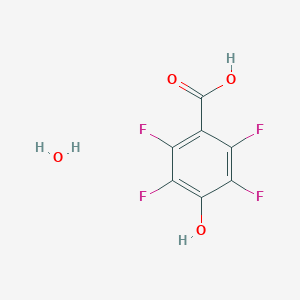
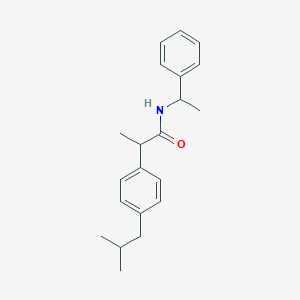
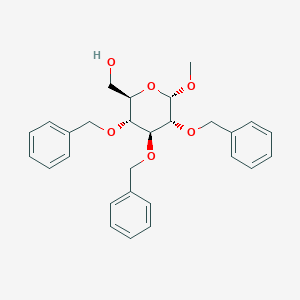
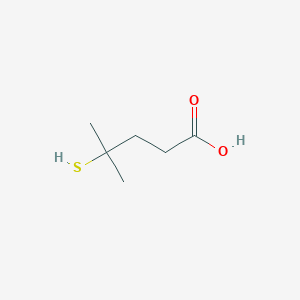
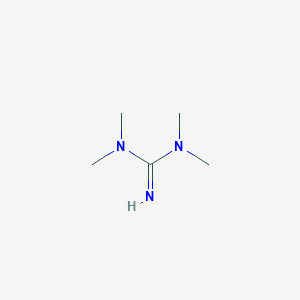
![(2S)-2-[4-(2-methylpropyl)phenyl]-N-[(1R)-1-phenylethyl]propanamide](/img/structure/B143054.png)
![(2R)-2-[4-(2-methylpropyl)phenyl]-N-[(1S)-1-phenylethyl]propanamide](/img/structure/B143057.png)
